Macfarlandin A

Description

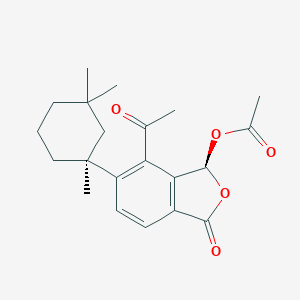

Structure

2D Structure

3D Structure

Properties

CAS No. |

102396-21-4 |

|---|---|

Molecular Formula |

C21H26O5 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(1S)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |

InChI |

InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21-/m0/s1 |

InChI Key |

OMNZZWDXPDXHHJ-FPOVZHCZSA-N |

SMILES |

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |

Isomeric SMILES |

CC(=O)C1=C(C=CC2=C1[C@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |

Origin of Product |

United States |

Structural Elucidation Methodologies and Stereochemical Analysis

Advanced Spectroscopic Techniques in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in the structural elucidation of macfarlandins. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for assigning signals to specific protons and carbons and for determining coupling patterns and correlations between different parts of the molecule. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra provides information about the types and environments of hydrogen atoms. organicchemistrydata.org ¹³C NMR spectroscopy helps identify different carbon environments, including those in carbonyl groups, double bonds, and saturated systems. organicchemistrydata.org

High-resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of Macfarlandin A, which is essential for confirming its elemental composition. nih.govacs.org Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can provide molecular ion peaks, while fragmentation patterns in tandem mass spectrometry (MS/MS) can offer clues about the connectivity of structural fragments.

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as hydroxyl, carbonyl, and carbon-carbon double bonds, through their characteristic absorption frequencies. acs.org

Stereochemical Determination and Absolute Configuration Assignment for Macfarlandin Diterpenoids

Determining the relative and absolute configuration of macfarlandin diterpenoids is a significant challenge due to their complex, polycyclic structures and multiple chiral centers. nih.gov

Relative configuration, which describes the spatial relationship of stereocenters within a molecule, is often investigated using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) NMR. NOESY correlations indicate protons that are spatially close to each other, providing constraints on the conformation and relative orientation of different parts of the molecule. researchgate.net

Assigning the absolute configuration, which defines the specific spatial arrangement of atoms at a chiral center (R or S), can be more complex. libretexts.orgyoutube.com While spectroscopic methods like Electronic Circular Dichroism (ECD) can be used to predict absolute configuration, especially for molecules with suitable chromophores, definitive assignment often requires other approaches.

X-ray crystallography is considered the most reliable method for determining both relative and absolute configurations, provided that suitable single crystals can be obtained. uv.esacs.orgnih.govpnas.orgpnas.org X-ray diffraction analysis provides a three-dimensional structure of the molecule, unequivocally revealing the stereochemistry at each chiral center. For some macfarlandins, such as Macfarlandin C, X-ray diffraction has been successfully used to establish the relative and absolute configuration. acs.orgnih.govresearchgate.netresearchgate.net

In cases where X-ray crystallography is not feasible, chemical synthesis, particularly enantioselective total synthesis, plays a crucial role in confirming or establishing the absolute configuration. nih.govresearchgate.netuibk.ac.atnih.gov By synthesizing a chiral natural product from starting materials of known absolute configuration through a series of stereocontrolled reactions, the absolute configuration of the final product can be rigorously determined. nih.govnsf.gov This approach has been successfully applied to macfarlandin C, confirming its absolute stereochemistry which was previously based on biosynthetic assumptions. nih.govresearchgate.net

The structural elucidation and stereochemical analysis of macfarlandin diterpenoids, including this compound, require a synergistic application of advanced spectroscopic techniques and, in many cases, crystallographic analysis or enantioselective synthesis to fully define their intricate three-dimensional structures.

Chemical Synthesis Strategies and Analog Design

Retrosynthetic Analyses Towards the Macfarlandin Core Structure

Retrosynthetic analysis of macfarlandin diterpenoids, particularly those containing the challenging cis-2,8-dioxabicyclo[3.3.0]octan-3-one fragment, often involves identifying key disconnections that simplify the complex polycyclic system into more manageable building blocks. For Macfarlandin E, an alternative synthetic plan outlined in a retrosynthetic format envisioned a late-stage Baeyer-Villiger oxidation to install a key acetoxy group. This approach proposed accessing a methyl ketone intermediate, which could arise from the acid-induced cyclization of an acetal. This acetal, in turn, was simplified to an acyclic precursor, anticipated to form from an enoxysilane via oxidative cleavage of a cyclopentyl ring. pnas.org

For rearranged spongian diterpenoids harboring the cis-2,8-dioxabicyclo[3.3.0]octan-3-one unit, a key synthetic challenge lies in fashioning the σ-bond that links the two chiral fragments in a stereocontrolled manner. nih.gov Retrosynthetic strategies have thus focused on disconnections that allow for the convergent assembly of these fragments.

Enantioselective Total Synthesis Methodologies of Macfarlandin Diterpenoids

The enantioselective total synthesis of macfarlandin diterpenoids, such as (-)-macfarlandin C, has been a significant achievement in natural product synthesis. nih.govnih.govnih.gov These syntheses often involve convergent strategies that bring together complex fragments in a stereoselective manner. The Overman group, for instance, reported the enantioselective total synthesis of (-)-macfarlandin C, highlighting the challenges associated with the steric congestion around the bulky hydrocarbon unit on the concave face of the cis-2,8-dioxabicyclo[3.3.0]octan-3-one fragment. nih.gov

Key transformations in these syntheses include stereoselective cyclizations to form the carbocyclic core and the controlled construction of the oxygen-containing bicyclic system.

Late-Stage Fragment Coupling Reactions in Diterpenoid Construction

A pivotal strategy in the synthesis of macfarlandin diterpenoids and related rearranged spongian diterpenoids is the use of late-stage fragment coupling reactions. nih.govresearchgate.netresearchgate.netacs.org This approach allows for the convergent assembly of complex molecular architectures. A notable example is the late-stage fragment coupling between a tertiary carbon radical and an electron-deficient alkene or butenolide. nih.govnih.govresearchgate.netresearchgate.netacs.orgescholarship.org This reaction is crucial for uniting two ring systems and stereoselectively forming vicinal quaternary and tertiary stereocenters, which are often present in these natural products. nih.govresearchgate.net This strategy has been applied in the scalable syntheses of rearranged spongian diterpenoids like cheloviolenes A and B, and dendrillolide C. researchgate.netacs.org

Stereoselective Transformations for Complex Polycyclic Systems

Achieving high stereoselectivity is paramount in the synthesis of macfarlandin diterpenoids due to their multiple stereocenters and complex polycyclic structures. Several key stereoselective transformations have been developed and applied. These include stereoselective carbonyl-ene cyclization to construct the octahydronapthalene fragment and stereoselective Mukaiyama hydration, which is critical for elaborating the concave-substituted cis-2,8-dioxabicyclo[3.3.0]octan-3-one unit with the correct orientation of a pendant carboxymethyl side chain. nih.govnih.gov The stereoselective formation of vicinal quaternary and tertiary stereocenters through radical fragment coupling is another crucial aspect. nih.govresearchgate.net

Divergent Synthesis Approaches for Rearranged Spongian Diterpenoids

Divergent synthesis strategies have been explored to access different members of the rearranged spongian diterpenoid family from common intermediates. A general and divergent approach to 6-substituted cis-2,8-dioxabicyclo[3.3.0]octan-3-ones has been developed. nih.govresearchgate.net This strategy, based on a fragment coupling product, allows for the divergent synthesis of C-6 substituted stereoisomers. nih.gov This highlights the potential to synthesize various macfarlandin-related structures from a common synthetic platform.

Development of Synthetic Analogs and Truncated Scaffolds for Structure-Activity Relationship (SAR) Studies

The synthesis of synthetic analogs and truncated scaffolds of macfarlandin diterpenoids is important for conducting structure-activity relationship (SAR) studies to understand which parts of the molecule are responsible for their biological activities. researchgate.netresearchgate.netscispace.comresearchgate.netnih.gov For instance, studies on Macfarlandin E and its synthetic analog, t-Bu-MacE, which contains the 2,7-dioxabicyclo[3.2.1]octan-3-one moiety, have been reported to investigate their Golgi-modifying properties. pnas.orgresearchgate.net The synthesis of simplified derivatives bearing a hypothesized pharmacophore is a strategy employed in pharmacophore-directed retrosynthesis, which can be applied to natural products like macfarlandin E. allenpress.comnih.gov Comparative analysis of macfarlandin D and other macfarlandins has revealed SAR for antitubercular activity. researchgate.net These studies on analogs and truncated structures provide valuable insights into the structural requirements for activity.

Elucidation of Molecular Mechanisms and Biological Targets

Biochemical Mechanisms of Action at the Molecular Level

Investigations into the biochemical mechanisms of action aim to define how Macfarlandin A interacts with cellular components to exert its effects. Studies on related compounds suggest potential avenues involving covalent modifications and the role of specific structural features.

Evidence suggests that certain rearranged spongian diterpenoids, including Macfarlandin E and synthetic analogs, can interact covalently with cellular macromolecules, particularly proteins. This interaction is proposed to occur through the reaction with primary amines, such as the epsilon-amino groups of lysine (B10760008) residues in proteins. nih.gov The formation of stable conjugates through covalent bonding is implicated in the observed biological effects of these compounds. The irreversible nature of the Golgi apparatus fragmentation induced by Macfarlandin E and an analog further supports the hypothesis of covalent modification of a biological target. This type of covalent engagement with nucleophilic groups within biological targets, such as lysine residues, has been observed with other natural products and endogenous metabolites that contain reactive functionalities.

Specific structural motifs within the rearranged spongian diterpenoid scaffold are believed to be critical for their biological activity. The dioxabicyclooctanone moiety, present in various forms in this class of compounds (e.g., the 2,7-dioxabicyclo[3.2.1]octan-3-one in Macfarlandin E and the cis-2,8-dioxabicyclo[3.3.0]octan-3-one in Macfarlandin C and others), has been identified as essential for inducing the characteristic Golgi organization phenotype observed with Macfarlandin E. Studies have shown that the presence of acetoxy substitution adjacent to the lactone carbonyl group within these bicyclic systems enhances their reactivity with lysine side chains and is necessary for the induction of the Macfarlandin E Golgi phenotype. While not explicitly detailed for this compound, the bis-acyloxy furanose moiety, which can be masked as a 1,4-dicarbonyl in related structures like Macfarlandin E and Gracilin A, is also considered important for bioactivity in some spongian diterpenoids. This moiety has been linked to pyrrole (B145914) formation via a Paal-Knorr process and may play a role in binding divalent cations like Ca2+.

A key biochemical transformation observed with Macfarlandin E and its synthetic analogs in the presence of primary amines is the formation of substituted pyrrole products. nih.gov This reaction is thought to proceed through the generation of transient 1,4-dialdehyde intermediates resulting from the degradation of the dioxabicyclooctanone core. The subsequent reaction of these dialdehydes with primary amines leads to the formation of pyrroles via a Paal-Knorr type condensation. The formation of these pyrrole-protein conjugates is hypothesized to be central to the interaction of these compounds with their biological targets and the resulting cellular effects, such as the unique Golgi phenotype. While pyrrole formation with lysine residues occurs in biological systems with various dicarbonyl compounds, studies with other molecules like 2,5-hexanedione (B30556) and its analog suggest that while pyrrole formation is involved, it may not be the sole determinant of all biological activities, and subsequent events like protein cross-linking might also play a role.

Role of Specific Structural Motifs in Mediating Biological Activity (e.g., dioxabicyclooctanone moiety, bis-acyloxy furanose)

Molecular Target Identification Methodologies

Identifying the specific protein or cellular targets that this compound interacts with is crucial for a complete understanding of its mechanism of action. Various methodologies are employed for this purpose.

Chemical proteomics, including Activity-Based Protein Profiling (ABPP), represents a powerful suite of techniques for the unbiased identification of protein targets of small molecules within complex biological samples. These methods typically involve the design and synthesis of chemical probes that structurally resemble the natural product and can covalently or non-covalently engage with their targets. Following incubation with cell or tissue lysates or even in living cells, the probe-bound proteins are enriched and subsequently identified using mass spectrometry. Given the proposed mechanism of covalent modification through pyrrole formation for related Macfarlandins, chemical proteomics approaches utilizing probes designed to capture proteins modified by this reaction would be highly relevant for identifying the biological targets of this compound. Research efforts aimed at elucidating the target of Macfarlandin E and the significance of pyrrole-protein conjugate formation are reported to be underway, highlighting the applicability of these methodologies to this class of compounds.

Functional genomics and high-throughput screening (HTS) are also valuable strategies in the broader context of target deconvolution for bioactive compounds. HTS allows for the rapid screening of large libraries of compounds for a specific biological activity, which can provide initial leads and sometimes indirect information about potential pathways or targets involved. Natural product screening efforts, for instance, led to the identification of Macfarlandin E's unique effect on Golgi structure. Functional genomics approaches, such as using genetic perturbations (e.g., gene knockouts or silencing) in combination with compound treatment, can help to identify genes or proteins that are essential for the compound's activity, thereby aiding in target identification or pathway mapping. While the provided information does not detail specific functional genomics or HTS studies for this compound target deconvolution, these methodologies are generally applicable in the field of natural product mechanism of action studies and target identification. Computational approaches like virtual screening and molecular docking, as used for Macfarlandin F to suggest interaction with IL-17A, can also complement experimental methods by predicting potential targets based on structural interactions.

Computational and Theoretical Investigations of Macfarlandin a

Molecular Modeling for Structure-Activity Prediction and Ligand-Target Interactions

Molecular modeling techniques are widely used to study the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) collaborativedrug.comresearchgate.net. These methods can also provide insights into how a ligand like Macfarlandin A might interact with a biological target, such as a protein nih.govresearchgate.netfrontiersin.org.

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-protein docking is a computational method used to predict the preferred orientation (pose) of a ligand when bound to a protein receptor. This technique aims to estimate the binding affinity and understand the nature of the interactions between the molecule and its target researchgate.netfrontiersin.org. Molecular dynamics (MD) simulations, on the other hand, simulate the dynamic behavior of molecular systems over time, treating both the ligand and the protein as flexible entities nih.govresearchgate.netfrontiersin.orgplos.org. Combining docking with MD simulations can provide a more accurate picture of the binding process and the stability of the resulting complex researchgate.netplos.org.

While the provided search results discuss molecular modeling, docking, and MD simulations in a general context and in relation to other compounds like gracilin A and macfarlandin E, specific detailed research findings on ligand-protein docking or molecular dynamics simulations specifically for this compound interacting with a defined biological target were not prominently found in the initial search. However, computational studies have been applied to related dendrillane terpenes, informing their conformational description acs.org.

De Novo Design and Virtual Screening Applications

De novo design is a computational approach that aims to generate novel molecular structures with desired properties, often tailored to fit a specific binding site of a target receptor osti.govfrontiersin.orgnih.gov. Unlike virtual screening, which evaluates existing libraries of compounds, de novo design builds molecules from scratch osti.govfrontiersin.org. Virtual screening involves computationally screening large databases of compounds to identify potential hits based on criteria such as predicted binding affinity or structural similarity to known active compounds frontiersin.orgnih.goveuropa.euchemrxiv.org.

The search results discuss de novo design and virtual screening as general computational techniques used in drug discovery osti.govfrontiersin.orgnih.goveuropa.euchemrxiv.org. One study mentions the use of de novo design and virtual screening in the context of identifying hits for a protein target (PEX14) and selecting compounds from a de novo designed pool based on similarity to a natural product derivative (-)-Englerin A europa.eu. Another highlights receptor-based pharmacophore modeling as a de novo design method for generating novel ligands nih.gov. While these methods are relevant to the field of natural product research and drug discovery, specific applications of de novo design or virtual screening directly involving this compound as either a starting point for design or a compound being screened were not explicitly detailed in the provided search snippets.

Quantum Chemical Calculations for Mechanistic Insights and Reactive Site Prediction

Quantum chemical calculations provide a more detailed, electronic-level understanding of molecular properties, reactivity, and reaction mechanisms binarystarchem.caakj.az. These calculations can be used to determine the electronic structure, predict reactive sites, and study transition states in chemical reactions akj.azmdpi.com. Density Functional Theory (DFT) is a popular method used in quantum chemical calculations for studying various chemical problems, including reaction modeling and geometry optimization binarystarchem.caakj.az.

Computational Approaches in Synthetic Pathway Design and Optimization

Computational methods are increasingly being used to assist in the design and optimization of synthetic routes for complex molecules beilstein-journals.orgnih.govucsb.educhemrxiv.org. Computer-aided synthesis planning (CASP) tools can recommend possible synthetic pathways and potentially improve efficiency beilstein-journals.orgnih.gov. These approaches often involve analyzing large databases of known reactions and using algorithms to identify feasible routes to a target molecule nih.govchemrxiv.org. Machine learning techniques are also being integrated into synthetic design to predict reaction conditions and optimize pathways beilstein-journals.org.

The provided search results discuss computational tools for synthetic design and optimization in a general context beilstein-journals.orgnih.govucsb.educhemrxiv.org. One result mentions the use of computational studies in the context of the total synthesis of macfarlandin C, specifically in deducing relative configurations researchgate.net. Another highlights the development of high-throughput synthesis planning methods using computational platforms and knowledge graphs of chemical reactions chemrxiv.org. While these demonstrate the application of computational approaches in the synthesis of related natural products, detailed information on the computational design or optimization of a synthetic pathway specifically for this compound was not found in the provided snippets.

Compound Names and PubChem CIDs:

Advanced Analytical Methodologies for Macfarlandin a Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Derivatization Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool in natural product research, offering accurate mass measurements that are vital for the identification and structural elucidation of compounds like Macfarlandin A and their potential metabolites. nih.govwaters.com HRMS enables detailed metabolite profiling, which involves the comprehensive analysis of metabolites in biological samples. waters.compharmaron.com This is particularly useful for understanding how a compound is processed within an organism or a cell system. pharmaron.com The high mass accuracy provided by HRMS allows for the confident determination of elemental compositions, which is a critical step in identifying unknown metabolites. waters.com

Derivatization analysis, often coupled with HRMS, can enhance the detection and characterization of specific functional groups or increase the volatility of a compound, making it more amenable to mass spectrometric analysis. While direct information on the derivatization of this compound for HRMS analysis is not explicitly detailed in the search results, derivatization is a common practice in metabolite profiling to improve ionization efficiency or introduce a tag for targeted analysis. nih.govescholarship.org For instance, derivatization has been used in LC-MS/(HRMS) methods for the quantification and identification of metabolites, demonstrating its utility in enhancing detection sensitivity and enabling structural identification. nih.gov The application of HRMS in metabolite profiling allows researchers to gain a holistic molecular description of a biological matrix, revealing the complex interplay of various compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for studying the structure and dynamics of biomolecules and their interactions with small molecules like this compound. mdpi.commdpi.comsemanticscholar.org In the context of ligand-target interactions, NMR can provide detailed information at the atomic level, including the identification of binding sites, binding affinities, and conformational changes induced by the interaction. researchgate.netresearchmap.jpnih.gov

Protein-observed NMR experiments, such as heteronuclear single quantum correlation (HSQC), are commonly used to monitor changes in the chemical shifts and intensities of protein resonances upon ligand binding. researchgate.netresearchmap.jp These changes indicate which amino acid residues are affected by the presence of the ligand, thereby mapping the binding interface. researchgate.netresearchmap.jp Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can detect weak binding events and identify which parts of the ligand are in close contact with the protein. researchgate.netnih.gov

While specific studies detailing this compound's interaction with a defined target protein using NMR were not found, the principles of NMR for ligand-target characterization are broadly applicable to natural products. mdpi.commdpi.comsemanticscholar.org NMR is particularly valuable for studying interactions in solution under physiological conditions, offering insights that might not be obtainable through other techniques like X-ray crystallography, especially for flexible proteins or low-affinity interactions. mdpi.comnih.gov The ability of NMR to study protein-ligand interactions in complex mixtures or even in living cells (in-cell NMR) further expands its utility in understanding the biological targets of compounds like this compound. mdpi.commdpi.comnih.gov

Advanced Microscopy Techniques in Cellular Biology for Morphological Assessments

Advanced microscopy techniques are crucial for visualizing the effects of compounds like this compound on cellular morphology and subcellular structures. These techniques allow researchers to assess changes in cell shape, organelle integrity, and the organization of cytoskeletal elements. mdpi.com

Studies on related compounds, such as Macfarlandin E (MacE), a spongian diterpene structurally related to this compound, have demonstrated the utility of microscopy in revealing the cellular impact of these natural products. researchgate.netnih.gov For instance, treatment of cells with MacE was shown to induce significant alterations in Golgi morphology, leading to disconnected and shorter Golgi stacks and swollen cisternae. researchgate.netnih.gov Immunofluorescence analysis with antibodies to Golgi proteins, followed by microscopy, was used to visualize these changes and demonstrate a unique Golgi-modifying activity. researchgate.netnih.gov Transmission electron microscopy (TEM) can provide ultrastructural details of cellular components, allowing for a high-resolution view of the morphological changes induced by a compound. researchgate.netnih.gov

Future Research Directions and Conceptual Frameworks in Macfarlandin a Studies

Expanding the Bioactivity Profile and Therapeutic Potential of Macfarlandin A and Analogs

Future research will aim to broaden the understanding of this compound's biological activities beyond those currently identified. Studies on related compounds, such as Macfarlandin E, have revealed Golgi-modifying properties nih.govnih.gov. An analog of Macfarlandin E, t-Bu-MacE, also demonstrated this activity, suggesting that specific structural features are responsible nih.govnih.gov. Gracilin A derivatives, another group of spongian diterpenoids, have shown potential as neuroprotective agents and selective inhibitors of Cyclophilin D (CypD). These findings suggest that the spongian diterpene scaffold, shared by this compound, may harbor diverse therapeutic potential.

Future studies should focus on:

Systematically evaluating the bioactivity of this compound and a diverse range of synthetic and semi-synthetic analogs in various biological assays. This could include screening against different disease models, such as various cancer cell lines, infectious agents, or neurological conditions, based on the activities observed in related natural products.

Investigating the therapeutic implications of the Golgi-modifying activity observed with Macfarlandin E and its analogs, and determining if this compound shares this property. Understanding how this activity impacts cellular processes could reveal therapeutic opportunities.

Designing and synthesizing this compound analogs with modified structural features to explore structure-activity relationships (SAR) and potentially enhance potency, selectivity, or introduce novel bioactivities. This could involve targeting specific enzymes or receptors suggested by preliminary findings or related compound activities.

Exploring the potential of this compound and its derivatives as leads for developing agents with specific therapeutic applications, drawing inspiration from the neuroprotective potential of Gracilin A derivatives or other activities observed within the spongian diterpenoid class.

Elucidation of Unidentified Biological Targets and Pathways

A critical area for future research is the precise identification of the biological targets and pathways modulated by this compound and its active analogs. While the Golgi-modifying activity of Macfarlandin E has been noted, the specific molecular target(s) responsible for this effect are not fully elucidated nih.govnih.gov. The potential for covalent modification of biological targets through reactions like the Paal-Knorr pyrrole (B145914) formation, as suggested for Macfarlandin E's reactivity with lysine (B10760008) derivatives, highlights a possible mechanism of action that warrants further investigation for this compound.

Future research efforts should concentrate on:

Employing advanced biochemical and cell biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and pull-down assays, to isolate and identify the direct protein or other molecular targets that interact with this compound.

Utilizing genetic approaches, such as CRISPR-Cas9 screening or RNA interference, to identify genes and pathways that are essential for this compound's biological effects.

Investigating the potential for covalent binding of this compound to its targets and characterizing the nature of these interactions, building on the observations with Macfarlandin E.

Development of Novel and Efficient Synthetic Routes for Analog Discovery

The structural complexity of this compound and related spongian diterpenoids necessitates the development of efficient synthetic methodologies to enable comprehensive SAR studies and analog discovery. While synthetic routes to Macfarlandin C and analogs of Macfarlandin E have been reported, developing more versatile and scalable approaches remains a priority nih.govnih.gov. Strategies like "pharmacophore-directed retrosynthesis" and "diverted total synthesis" have emerged as powerful concepts to integrate synthesis and biological evaluation, facilitating the generation of bioactive analogs.

Future research in this area should focus on:

Designing flexible synthetic strategies that allow for the facile introduction of structural modifications at various positions of the this compound scaffold, enabling the creation of diverse analog libraries for biological screening.

Exploring the use of modern synthetic techniques, such as photocatalysis, flow chemistry, or organocatalysis, to develop more environmentally friendly and efficient synthetic routes.

Implementing strategies like diverted total synthesis or pharmacophore-directed retrosynthesis from the outset of synthetic planning to streamline the process of generating and evaluating bioactive this compound derivatives.

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

The application of omics technologies, specifically proteomics and metabolomics, holds significant promise for unraveling the complex mechanisms of action of this compound. These high-throughput approaches can provide a global view of the molecular changes induced by the compound in biological systems.

Future research should integrate omics technologies to:

Utilize quantitative proteomics to identify changes in protein abundance, post-translational modifications, and protein-protein interactions in cells or tissues treated with this compound. This can help pinpoint affected pathways and potential targets.

Employ metabolomics to profile changes in intracellular and extracellular metabolite levels upon this compound exposure, providing insights into altered metabolic pathways and cellular processes.

Integrate data from proteomics and metabolomics studies with other biological data to build a more comprehensive systems-level understanding of how this compound perturbs cellular networks.

Identify potential biomarkers of this compound activity or response using omics approaches, which could be valuable for future preclinical and clinical studies.

Predictive Computational Modeling for Rational Design of Bioactive Macfarlandin Derivatives

Computational modeling techniques offer powerful tools for guiding the rational design of this compound analogs with improved or novel bioactivities. While computational studies have been applied to related compounds to understand interactions with ions, applying these methods directly to this compound and its potential protein targets is a crucial next step nih.gov.

Future research should leverage predictive computational modeling to:

Perform molecular docking and molecular dynamics simulations to predict the binding modes and affinities of this compound and its designed analogs to hypothesized or identified biological targets.

Develop Quantitative Structure-Activity Relationship (QSAR) models based on accumulated biological data for this compound derivatives. These models can predict the activity of new compounds based on their chemical structures, prioritizing synthesis and testing efforts.

Utilize in silico screening of large virtual libraries of this compound-like compounds to identify potential lead structures with desired properties.

Apply computational approaches to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential off-target interactions of this compound analogs, aiding in the selection of drug-like candidates.

Exploration of Biosynthetic Pathways and Enzymology of Macfarlandin Production

Understanding the natural biosynthetic pathway of this compound in its producing organism (likely marine sponges or associated microorganisms) is essential for potential sustainable production and the discovery of novel related compounds. Research into the biosynthesis of other natural products has provided valuable insights and opportunities for biocatalysis and synthetic biology.

Future research in this area should focus on:

Q & A

Q. How should researchers address non-reproducible bioactivity results in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.